Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate
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Overview
Description
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate is a chemical compound with the CAS Number: 1393822-86-0 . It has a molecular weight of 214.87 and its IUPAC name is lithium trihydroxy (5-(trifluoromethyl)pyridin-2-yl)borate . It is a white solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. It’s often used as an intermediate in organic synthesis , which suggests it participates in various chemical reactions, but the specifics would depend on the particular synthesis pathway being used.Physical and Chemical Properties Analysis
This compound is a white solid and is slightly soluble in water . It has a molecular weight of 214.87 and its IUPAC name is lithium trihydroxy (5-(trifluoromethyl)pyridin-2-yl)borate .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Lithium 3-Trifluoromethyl-1,3-Diketonates : Lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents have been synthesized, featuring a polymeric structure with lithium in different coordination modes. These compounds play a significant role in the development of materials with unique properties due to their structural complexity (Slepukhin et al., 2019).
Halogen Shuffling in Pyridines : Lithium compounds like 2-chloro-6-(trifluoromethyl)pyridine have been used to create derivatives through site-selective electrophilic substitutions, demonstrating the utility of lithium trifluoromethyl compounds in organic synthesis (Mongin et al., 1998).
Formation of Novel Polymeric Structures : Lithium (S)-1-[2‘-(Methoxymethyl)pyrrolidin-1‘-yl]-3,5-dimethylboratabenzene, a lithium salt, has shown the formation of novel polymeric structures in its crystallization, highlighting the role of lithium trifluoromethyl compounds in advanced material synthesis (Zheng and Herberich, 2001).
Chemical and Electrochemical Research
Reactivity Studies of Trifluoromethyl-Substituted Compounds : Research involving perfluoroalkyl-substituted thiophenes and pyrroles from donor-acceptor cyclopropanes has utilized lithium trifluoromethyl compounds. These studies have implications for developing new materials and chemical synthesis methods (Gladow and Reissig, 2014).
Ionic Liquid Synthesis for Lithium Cells : Lithium trifluoromethyl compounds have been utilized in the synthesis of ionic liquids for lithium cells, demonstrating their potential in electrochemical applications. This includes exploring new electrolytes with promising results in terms of capacity and stability (Ochel et al., 2017).
Lithium Polymer Electrolytes Additives : New boron compounds, including difluoroalkoxyborane compounds, have been synthesized for use as additives in lithium polymer electrolytes, signifying the role of lithium trifluoromethyl compounds in enhancing the performance of lithium-based batteries (Zygadło‐Monikowska et al., 2007).
Mechanism of Action
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H303 (May be harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
lithium;trihydroxy-[5-(trifluoromethyl)pyridin-2-yl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSRGRSSJXQDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C(F)(F)F)(O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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